Journal Name:Molecular Nutrition & Food Research
Journal ISSN:1613-4125
IF:6.575
Journal Website:http://www.wiley-vch.de/publish/en/journals/alphabeticIndex/2216/?jURL=http://www.wiley-vch.de/vch/journals/2216/cover/current.html
Year of Origin:2004
Publisher:Wiley-VCH Verlag
Number of Articles Per Year:273
Publishing Cycle:Monthly
OA or Not:Not
Molecular Nutrition & Food Research ( IF 6.575 ) Pub Date: 2018-09-26 , DOI:
10.1039/C8TB01973H
A series of amphiphilic graft copolymers, poly(N-propargyldiethanolamine 4,4′-dithiodibutyionate)-graft-monomethoxy poly(ethylene glycol) (PPD-g-mPEG), were designed via a chemoenzymatic method for pH and reduced glutathione (GSH) dual-responsive drug delivery. The effects of percent grafting and molecular weights of mPEG on critical micelle concentration (CMC) values, size of micelles, drug loading and dual-response were tested. The graft copolymers could easily form homogeneous spherical micelles with appropriate sizes and zeta-potentials. The micelles of PPD-g-mPEG copolymers loaded doxorubicin (DOX) in high efficiency, and showed excellent stability under physiological conditions and synergetic dual-response to weakly acidic pH and GSH. In vitro experiments confirmed that the DOX-loaded micelles could be internalized into cancer cells efficiently and release DOX over time. Furthermore, cell cytotoxicity assays indicated that the graft copolymers were non-cytotoxic to both cancerous and normal cells while the DOX-loaded micelles greatly improved the selectivity ratios between HeLa cells and HL-7702 cells. DOX-loaded micelles also avoided hemolysis of red blood cells (RBCs) effectively compared with commercialized doxorubicin hydrochloride. All these demonstrated the potential of PPD-g-mPEG as a model to create more functional dual-responsive nanocarriers for controlled drug delivery.
Molecular Nutrition & Food Research ( IF 6.575 ) Pub Date: 2020-04-07 , DOI:
10.1039/D0TB00436G
Triggering specific chemical reactions in the disease microenvironment can produce species for disease treatment that have high theranostic performance and low side effects on healthy cells/tissues. Emerging chemoreactive nanomedicine employs nanotechnology to enable the occurrence and/or enhance the rate/efficiency of in situ chemical reactions to satisfy the strict requirements of versatile biomedical applications. This perspective discusses the four essential factors that play roles in the theranostic performance, including nanoreactants, nanoproducts, nanocatalysts and reaction conditions. The design and fabrication principles/strategies for diverse nanosystems and optimization methodologies for reaction conditions in chemoreactive nanomedicine are summarized and discussed alongside the most representative paradigms available. The explored versatile biomedical applications of chemoreactive nanomedicine are clarified, such as tumor therapy, bioimaging, tissue regeneration and antibacterial properties. Finally, this perspective clarifies the difficulties/challenges faced and provides an outlook detailing the future developments/prospects of this intriguing chemoreactive nanomedicine for future clinical translations.
Molecular Nutrition & Food Research ( IF 6.575 ) Pub Date: 2020-11-05 , DOI:
10.1039/D0TB02119A
Injectable hydrogels can serve as therapeutic vehicles and implants for the treatment of various diseases as well as for tissue repair/regeneration. In particular, the horseradish peroxidase (HRP) and hydrogen peroxide (H2O2)-catalyzed hydrogelation system has attracted much attention, due to its ease of handling and controllable gel properties. In this study, we introduce calcium peroxide (CaO2) as a H2O2-generating reagent to gradually supply a radical source for the HRP-catalyzed crosslinking reaction. This novel therapy can create stiff hydrogels without compromising the cytocompatibility of the hydrogels due to the use of initially high concentrations of H2O2. The physico-chemical properties of the hydrogels can be controlled by varying the concentrations of HRP and CaO2. In addition, the controlled and sustained release of bioactive molecules, including H2O2, O2, and Ca2+ ions, from the hydrogels could stimulate the cellular behaviors (attachment, migration, and differentiation) of human mesenchymal stem cells. Moreover, the hydrogels exhibited killing efficacy against both Gram-negative and Gram-positive bacteria, dependent on the H2O2 and Ca2+ release amounts. These positive results suggest that hydrogels formed by HRP/CaO2 can be used as potential matrices for a wide range of biomedical applications, such as bone regeneration and infection treatment.
Molecular Nutrition & Food Research ( IF 6.575 ) Pub Date: 2021-07-24 , DOI:
10.1039/D1TB01122G
Plasma electrolytic oxidation (PEO) is a well-established technique for the treatment of titanium-based materials. The formed titania-PEO surface can improve the osseointegration properties of titanium implants. Nevertheless, it can not address bacterial infection problems associated with bone implants. Recently, 2-dimensional (2D) materials such as graphene oxide (GO), MXene, and hexagonal boron nitride (hBN) have received considerable attention for surface modifications showing their antibacterial properties. In this paper, a comparative study on the effect of partial deposition of these three materials over PEO titania substrates on the antibacterial efficiency and bioactivity is presented. Their partial deposition through drop-casting instead of continuous film coating is propsed to simultaneously address both antibacterial and osseointegration abilities. Our results demonstrate the dose-dependent nature of the deposited antibacterial agent on the PEO substrate. GO–PEO and MXene–PEO samples showed the highest antibacterial activity with 70 (±2) % and 97 (±0.5) % inactivation of S. aureus colonies in the low concentration group, respectively. Furthermore, only samples in the higher concentration group were effective against E. coli bacteria with 18 (±2) % and 17 (±4) % decrease in numbers of colonies for hBN–PEO and GO–PEO samples, respectively. Moreover, all antibacterial samples demonstrated acceptable bioactivity and good biocompatibility, making them a considerable candidates for the next generation of antibacterial titanium implants.
Molecular Nutrition & Food Research ( IF 6.575 ) Pub Date: 2016-12-22 , DOI:
10.1039/C6TB02863B
Conjugation of sugars to antitumor drugs can facilitate drug binding to tumor cells and the saccharide motifs of bleomycins (BLMs) play a crucial role in tumor-seeking. Here, we synthesized BLM monosaccharide, carbamoylmannose, and subsequently prepared carbamoylmannose decorated platinum-incorporating supramolecular nanoparticles formed through the host–guest complexation of poly(N-vinylpyrrolidone) and poly(aspartic acid). The targeting effects of carbamoylmannose decorated supramolecular nanoparticles in various cancer cells and tumor-bearing mice were investigated. It was found that the nanoparticles showed a specific in vitro and in vivo carbamoylmannose-mediated cellular uptake and drug delivery. The cellular uptake of the nanoparticles followed the receptor-mediated endocytosis mechanism in cancer cells but not in healthy cells. In a murine hepatic H22 tumor model, it was demonstrated that the carbamoylmannose moiety increased the plasma concentration, tumor targeting ability and tumor penetration of the nanoparticles, leading to high tumor accumulation and superior antitumor efficacy. This carbamoylmannose molecule may bring an opportunity to design and construct inexpensive but highly efficient drug and gene delivery systems in the future.
Molecular Nutrition & Food Research ( IF 6.575 ) Pub Date: 2013-08-07 , DOI:
10.1039/C3TB20826E
Separation of enantiomers of a chiral compound is one of the most interesting and challenging tasks because of their identical physical and chemical properties. Magnetic materials possessing chiral functionality on their surface can not only exhibit magnetic properties but also recognize chirality. Fe3O4@ZrO2 core–shell nano-materials have not been reported previously for chiral separation of racemates. Zirconia has been shown to be the most stable oxide mechanically, thermally and chemically, and shows better physical and chemical properties among inorganic metal oxides. The present work explores core–shell microspheres consisting of a Fe3O4 magnetic core covered by a zirconia shell (Fe3O4@ZrO2) which are immobilized with cellulose tris(3,5-dimethylphenylcarbamate) to get chiral zirconia magnetic microspheres (CZMMs). As-synthesized CZMMs have been applied for the separation of racemic chiral drugs and the results indicate the CZMMs are potential chiral nanomaterials for enantioseparations. Most importantly the synthesized CZMMs have shown an excellent recyclability and can be used for further chiral separations of different kinds of racemates.
Molecular Nutrition & Food Research ( IF 6.575 ) Pub Date: 2015-05-26 , DOI:
10.1039/C5TB00333D
Cellular metabolic pathways are paradigms for the rapid and waste-free conversion of molecules into useful products through multiple enzyme-catalyzed steps (cascade reactions). Attempts to establish efficient cascade reactions for technological applications have focused on mimicking nature's high degree of organization by controlling the positioning of enzymes through immobilization in tailor-made compartments. The present work utilized peptide-mediated layer-by-layer mineralization as a facile and generic method for the compartmentalisation of multi-enzyme systems in nanoscale silica layers. It is demonstrated that, in a multilayer system, the overall rate of the reaction cascade was primarily affected by the placement of the enzyme catalyzing the first step, with the placement of the enzyme possessing the lowest catalytic efficiency also being an important factor. As the rate-limiting enzymes were positioned closer to the external silica surface, the overall rate of cascade reactions increased. Furthermore, distributing the enzymes into different adjacent silica compartments yielded higher overall cascade reaction rates compared to placement of the enzymes into the same silica layer. The synthetic methods and kinetic analyses presented here provide guidance for improving the performance of immobilized multi-enzyme systems for a wide range of technological applications.
Molecular Nutrition & Food Research ( IF 6.575 ) Pub Date: 2015-07-15 , DOI:
10.1039/C5TB00990A
This work evaluates the response of human aortic endothelial cells (HAECs) to thromboresistant collagen-mimetic hydrogel coatings toward improving the biocompatibility of existing “off-the-shelf” small-caliber vascular grafts. Specifically, bioactive hydrogels – previously shown to support α1/α2 integrin-mediated cell adhesion but to resist platelet activation – were fabricated by combining poly(ethylene glycol) (PEG) with a 120 kDa, triple-helical collagen-mimetic protein (Scl2-2) containing the GFPGER adhesion sequence. Analysis of HAECs seeded onto the resulting PEG-Scl2-2 hydrogels demonstrated that HAEC adhesion increased with increasing Scl2-2 concentration, while HAEC migration rate decreased over this same concentration range. In addition, evaluation of HAEC phenotype at confluence indicated significant differences in the gene expression of NOS3, thrombomodulin, and E-selectin on the PEG-Scl2-2 hydrogels relative to PEG-collagen controls. At the protein level, however, only NOS3 was significantly different between the PEG-Scl2-2 and PEG-collagen surfaces. Furthermore, PECAM-1 and VE-cadherin expression on PEG-Scl2-2 hydrogels versus PEG-collagen controls could not be distinguished at either the gene or protein level. Cumulatively, these data indicate the PEG-Scl2-2 hydrogels warrant further investigation as “off-the-shelf” graft coatings. In future studies, the Scl2-2 protein can potentially be modified to include additional extracellular matrix or cytokine binding sites to further improve endothelial cell responses.
Molecular Nutrition & Food Research ( IF 6.575 ) Pub Date: 2017-09-12 , DOI:
10.1039/C7TB01589E
A novel choline detection strategy is developed based on in situ polymerization of aniline on the surface of upconverting nanoparticles (UCNPs). In acidic buffer solution, aniline was protonated and attached to the surface of negatively charged UCNPs via electrostatic interactions. The in situ polymerization of aniline was initiated with the addition of a catalyst (HRP) and an oxidization agent (H2O2). The upconversion luminescence was efficiently quenched by polyaniline (PANI), and the quenching efficiency could reach 97.5%, which was higher than most of the reported organic quenchers for UCNPs. In the presence of choline oxidase, choline was hydrolyzed and produced H2O2, which caused production of polyaniline and quenching of upconversion luminescence. A sensing method for choline is thus developed. The upconversion luminescence based choline detection method can very much avoid the interference of fluorescent substances in biological samples, and also possesses the advantages of good selectivity, sensitivity and convenience.
Molecular Nutrition & Food Research ( IF 6.575 ) Pub Date: 2017-09-16 , DOI:
10.1039/C7TB02119D
Stimuli-responsive hydrogels, with programmable shape deformations upon external stimuli, have promising applications in diverse fields. Complex shape deformation through precise remote control of the direction, position and degree of deformation is critical for practical applications. Herein, we describe a novel and facile method that enables remote and instant programming of the deformation direction, position and degree of homogeneous poly(N-isopropylacrylamide)/graphene oxide (PNIPAM/GO) nanocomposite hydrogels through local near infrared (NIR) laser irradiation. Under NIR irradiation, GO nanosheets absorb NIR light, which transforms into heat and induces the phase transition of PNIPAM. Due to the slow heat transfer of the hydrogels, the irradiated part of the PNIPAM/GO hydrogels shrinks more than the un-irradiated part, leading to the folding or bending of the gels toward the irradiated part. The deformation degree of the hydrogels can be adjusted by changing the composition (e.g., GO concentration) or the thickness of the hydrogels and the irradiation parameters, including power density of NIR laser and irradiation time. Impressively, by simply programming the local irradiation on different parts of hydrogel strips, sheets and gel samples with other shapes, the hydrogel samples can undergo complex shape deformations from 1D to 2D and 2D to 3D, and imitate the postures of a human and the closing of the leaves of mimosa.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术2区 | FOOD SCIENCE & TECHNOLOGY 食品科技1区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
5.50 | 98 | Science Citation Index Science Citation Index Expanded | Not |
Submission Guidelines
- Journal Submission Website
- http://mc.manuscriptcentral.com/mnf